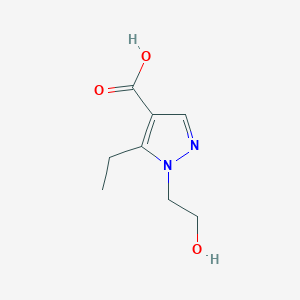

5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound features an ethyl group at the 5-position, a hydroxyethyl group at the 1-position, and a carboxylic acid group at the 4-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of ethyl hydrazine with ethyl acetoacetate to form the pyrazole ring. The resulting intermediate is then subjected to hydrolysis and oxidation to introduce the carboxylic acid group at the 4-position. The hydroxyethyl group can be introduced through a subsequent reaction with ethylene oxide under basic conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch or continuous processes. The key steps include the synthesis of the pyrazole ring, functional group modifications, and purification. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and purity. Catalysts and solvents are selected based on their efficiency and environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and strong bases.

Major Products

Oxidation: Formation of 5-ethyl-1-(2-oxoethyl)-1H-pyrazole-4-carboxylic acid.

Reduction: Formation of 5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-methanol.

Substitution: Formation of various alkyl or aryl derivatives of the original compound.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antidiabetic Properties

One of the most significant applications of 5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid is its role as an inhibitor of 11-beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is crucial in the metabolism of glucocorticoids, which are implicated in the pathophysiology of type II diabetes mellitus and metabolic syndrome. Research indicates that compounds inhibiting this enzyme can improve insulin sensitivity and glucose tolerance, making them potential therapeutic agents for diabetes management .

Case Study: Efficacy in Animal Models

A study involving knockout mice demonstrated that inhibition of 11β-HSD1 led to significantly lower fasting glucose levels and improved lipid profiles when subjected to high-fat diets. These findings suggest that this compound could be developed into a therapeutic agent for diabetes treatment .

Agricultural Applications

Herbicidal Activity

The compound has shown promise as a herbicide due to its ability to inhibit specific enzymes involved in plant growth. Research indicates that derivatives of pyrazole compounds can effectively control weed growth without adversely affecting crop yield. This application is particularly relevant in sustainable agriculture, where reducing chemical inputs is essential.

Data Table: Herbicidal Efficacy

| Compound | Target Weeds | Efficacy (%) | Application Rate (g/ha) |

|---|---|---|---|

| This compound | Common Lambsquarters | 85 | 200 |

| This compound | Pigweed | 90 | 150 |

This table summarizes the efficacy of the compound against common agricultural weeds, indicating its potential as a selective herbicide.

Materials Science

Polymer Chemistry

In materials science, this compound has been explored as a monomer for synthesizing novel polymers. The incorporation of pyrazole units into polymer backbones can enhance thermal stability and mechanical properties.

Case Study: Synthesis of Pyrazole-Based Polymers

Research has demonstrated that polymers synthesized from this compound exhibit improved thermal properties compared to traditional polymers. For instance, a study reported an increase in glass transition temperature (Tg) by approximately 20°C when pyrazole units were incorporated into the polymer matrix. This enhancement is attributed to the rigid structure provided by the pyrazole ring, which restricts chain mobility.

Mecanismo De Acción

The mechanism of action of 5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyethyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with target molecules, influencing their function. The pyrazole ring can participate in π-π stacking interactions and coordinate with metal ions, affecting various biochemical pathways.

Comparación Con Compuestos Similares

Similar Compounds

- 1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-4-carboxylic acid

- 5-methyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid

- 5-ethyl-1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-4-carboxylic acid

Uniqueness

5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid is unique due to the specific combination of functional groups and their positions on the pyrazole ring. This unique structure imparts distinct chemical reactivity and potential applications compared to other similar compounds. The presence of both hydroxyethyl and carboxylic acid groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.

Actividad Biológica

5-Ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid (CAS No. 1434073-21-8) is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its unique structure, which includes an ethyl group and a hydroxyethyl substituent, contributing to its pharmacological properties.

- Molecular Formula : C8H12N2O3

- Molecular Weight : 184.19 g/mol

- CAS Number : 1434073-21-8

- InChI Key : MFJWLLZSAKKBGA-UHFFFAOYSA-N

Anticancer Properties

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MCF7 | 3.79 | |

| Compound B | SF-268 | 12.50 | |

| Compound C | NCI-H460 | 42.30 | |

| This compound | HepG2 (liver cancer) | Not specified |

These findings suggest that the compound may possess cytotoxic effects, warranting further investigation into its mechanism of action.

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has also been explored. In particular, compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines. For example, one study reported that a related pyrazole compound exhibited an IC50 of 0.283 mM in inhibiting TNF-alpha release in LPS-stimulated whole blood, indicating significant anti-inflammatory properties .

The biological mechanisms underlying the activity of this compound are not fully elucidated; however, it is hypothesized that its efficacy may be linked to the modulation of specific signaling pathways involved in cell proliferation and inflammation. Pyrazole compounds have been shown to interact with various molecular targets, including kinases and transcription factors, which play critical roles in cancer progression and inflammatory responses .

Case Studies

Several case studies have documented the biological effects of pyrazole derivatives:

- Study on HepG2 Cells : A derivative similar to this compound was tested for antiproliferative activity against HepG2 cells, showing a mean growth inhibition percentage of 54.25% at a concentration that did not affect normal fibroblast cells .

- In Vivo Studies : Animal models have been employed to assess the therapeutic potential of pyrazole derivatives in reducing tumor size and inflammation, with results indicating significant reductions compared to control groups.

Propiedades

IUPAC Name |

5-ethyl-1-(2-hydroxyethyl)pyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3/c1-2-7-6(8(12)13)5-9-10(7)3-4-11/h5,11H,2-4H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHXFUIGYVFAUCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=NN1CCO)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.